An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(1-Phenylpropyl)pyrrolidine
An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(1-Phenylpropyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive understanding of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. These parameters govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 2-(1-Phenylpropyl)pyrrolidine, a substituted pyrrolidine derivative of interest. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes computed values for the target compound with experimental data from structurally similar analogs. This approach provides a robust framework for anticipating its behavior and underscores the criticality of the detailed experimental protocols provided herein for its empirical characterization.
Chemical Identity and Structural Analogs
2-(1-Phenylpropyl)pyrrolidine belongs to the class of substituted pyrrolidines, a scaffold present in numerous natural products and synthetic pharmaceuticals. Its structure features a pyrrolidine ring substituted at the 2-position with a 1-phenylpropyl group.
For the purposes of this guide, and in the absence of extensive experimental data for 2-(1-Phenylpropyl)pyrrolidine, we will draw comparisons with the following structurally related analogs:
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2-Phenylpyrrolidine: This analog lacks the propyl chain, allowing for an assessment of the impact of the alkyl substituent on the physicochemical properties.
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2-Benzylpyrrolidine: Featuring a benzyl group at the 2-position, this analog provides insight into the effects of a phenylmethyl substituent.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available computed data for 2-(1-Phenylpropyl)pyrrolidine and experimental data for its structural analogs.
| Property | 2-(1-Phenylpropyl)pyrrolidine | 2-Phenylpyrrolidine | 2-Benzylpyrrolidine |
| IUPAC Name | 2-(1-phenylpropyl)pyrrolidine | 2-phenylpyrrolidine | 2-(phenylmethyl)pyrrolidine |
| Molecular Formula | C13H19N | C10H13N[1] | C11H15N[2] |
| Molecular Weight ( g/mol ) | 189.30 (Computed) | 147.22[1] | 161.24[2] |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 241 | Data not available |
| pKa | Estimated ~10-11 | 10.36[3][4] | Data not available |
| logP (XLogP3-AA) | 3.2 (Computed) | 1.8 (Computed)[1][5] | Data not available |
Expert Insights: The addition of the propyl group in 2-(1-Phenylpropyl)pyrrolidine compared to 2-Phenylpyrrolidine is expected to increase its lipophilicity, which is reflected in the higher computed logP value. The basicity, and therefore the pKa, is primarily influenced by the nitrogen in the pyrrolidine ring and is anticipated to be similar to that of other 2-alkyl-substituted pyrrolidines. The lack of experimental data for melting and boiling points highlights the necessity for empirical determination.
Solubility Profile
Solubility is a critical factor for drug formulation and bioavailability. A compound's solubility in aqueous and organic media dictates its dissolution rate and its ability to permeate biological membranes.
Aqueous Solubility: Direct experimental data for the aqueous solubility of 2-(1-Phenylpropyl)pyrrolidine is not currently available. Based on its chemical structure, it is expected to be a weakly basic compound with pH-dependent aqueous solubility. At physiological pH (around 7.4), a significant portion of the molecule will be in its protonated, more water-soluble form. However, its relatively high computed logP suggests that the free base form will have low intrinsic aqueous solubility.
Organic Solvent Solubility: Given its lipophilic nature, 2-(1-Phenylpropyl)pyrrolidine is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(1-Phenylpropyl)pyrrolidine.
Determination of pKa by Potentiometric Titration
Causality: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 2-(1-Phenylpropyl)pyrrolidine, determining the pKa of its conjugate acid is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.
Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(1-Phenylpropyl)pyrrolidine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is low.
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Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
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Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the pH electrode and a burette containing the standardized HCl solution.
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Titration Procedure: Record the initial pH of the analyte solution. Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point.
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
Causality: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross cell membranes and its overall ADME properties. The shake-flask method is the traditional and most reliable method for direct logP measurement.
Protocol:
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Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate overnight.
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Sample Preparation: Prepare a stock solution of 2-(1-Phenylpropyl)pyrrolidine in n-octanol.
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Partitioning: In a screw-cap tube, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.
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Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous phases.
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Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram of Shake-Flask logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Determination of Thermodynamic and Kinetic Solubility
Causality: Distinguishing between thermodynamic and kinetic solubility is crucial in drug development. Thermodynamic solubility represents the true equilibrium solubility and is important for formulation development. Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock) and is relevant for high-throughput screening to identify potential solubility liabilities early on.
Thermodynamic Solubility (Shake-Flask Method):
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Sample Preparation: Add an excess amount of solid 2-(1-Phenylpropyl)pyrrolidine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: Filter or centrifuge the samples to remove undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.
Kinetic Solubility (Turbidimetric Method):
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Sample Preparation: Prepare a high-concentration stock solution of 2-(1-Phenylpropyl)pyrrolidine in DMSO (e.g., 10 mM).
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Assay Plate Preparation: Add small volumes of the DMSO stock solution to a microplate, followed by the addition of aqueous buffer to create a range of final compound concentrations.
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Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
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Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed (i.e., a significant increase in turbidity).
Diagram of Solubility Determination Workflow:
Caption: Workflows for thermodynamic and kinetic solubility determination.
Conclusion
2-(1-Phenylpropyl)pyrrolidine is a compound with potential interest in medicinal chemistry. While direct experimental data on its physicochemical properties are limited, a combination of computational predictions and data from structural analogs provides a valuable starting point for its characterization. The provided experimental protocols offer a clear and robust pathway for the empirical determination of its pKa, logP, and solubility profile. A thorough understanding of these fundamental properties is indispensable for any future development of this molecule as a potential therapeutic agent.
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